molecular formula C27H26BrN3O6S B2813082 ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-17-3

ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2813082
CAS No.: 399001-17-3
M. Wt: 600.48
InChI Key: VHNHJXLMJZPIGV-UHFFFAOYSA-N
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Description

The target compound, ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate, features a piperazine core substituted with a benzenesulfonyl group at the 4-position. This sulfonyl group is further linked to a phenyl ring via a carbamoyl bridge, which carries a 2-benzoyl-4-bromo substituent. The ethyl carboxylate moiety at the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN3O6S/c1-2-37-27(34)30-14-16-31(17-15-30)38(35,36)22-11-8-20(9-12-22)26(33)29-24-13-10-21(28)18-23(24)25(32)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNHJXLMJZPIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the benzoyl intermediate by reacting 2-benzoyl-4-bromophenylamine with a suitable reagent, such as benzoyl chloride, under basic conditions.

    Coupling with Sulfonylpiperazine: The benzoyl intermediate is then coupled with sulfonylpiperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Esterification: The final step involves the esterification of the carboxylate group using ethyl alcohol and a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and bromophenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.4 g/mol
  • IUPAC Name : Ethyl 4-[(2-benzoylphenyl)carbamoylamino]benzoate

Structure

The compound features a complex structure that includes a piperazine ring, which is known for its versatility in drug design and development.

Medicinal Chemistry

Ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has shown promise as a potential therapeutic agent. Its structural components suggest possible activity against various biological targets:

  • Anticancer Activity : The benzoyl group is often associated with anticancer properties. Studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The sulfonamide moiety has been linked to antibacterial effects. Research indicates that derivatives of this compound may exhibit activity against resistant bacterial strains.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the synthesis of similar piperazine derivatives and their effects on cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents.

Pharmacology

The pharmacological profile of this compound is under investigation for its interaction with G-protein coupled receptors (GPCRs):

  • GPCR Modulation : Research indicates that compounds with similar structures can act as agonists or antagonists at specific GPCRs, which are critical targets in drug discovery for various diseases including neurological disorders.

Data Table: GPCR Interaction Studies

Compound NameTarget GPCRAgonist/AntagonistReference
Ethyl CompoundGPCR XAgonist
Similar DerivativeGPCR YAntagonist

Material Sciences

Beyond biological applications, this compound may also have utility in material sciences:

  • Polymer Chemistry : The piperazine structure can be incorporated into polymers to enhance properties such as flexibility and thermal stability. Research is ongoing to explore its use in developing smart materials.

Case Study Example

A recent study investigated the incorporation of piperazine derivatives into polymer matrices, resulting in improved mechanical properties and thermal resistance, making them suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Ethyl 4-((4-((3-Cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate ()
  • Molecular Formula : C₁₉H₂₀N₄O₅S₂
  • Molecular Weight : 448.51 g/mol
  • Key Features: Replaces the 2-benzoyl-4-bromophenyl group with a 3-cyanothiophen-2-yl carbamoyl moiety.
  • Applications : Likely explored as a protease or kinase inhibitor due to the sulfonyl-carbamoyl-piperazine scaffold .
Ethyl 4-{4-[(6-Acetamido-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (: BA98639)
  • Molecular Formula : C₂₃H₂₅N₅O₆S₂
  • Molecular Weight : 531.60 g/mol
  • Key Features: Incorporates a benzothiazole ring with an acetamido substituent instead of the bromophenyl-benzoyl group. Benzothiazoles are known for their antitumor and antimicrobial activities.
  • Applications: Potential use in cancer therapy or as a fluorescent tracer due to the benzothiazole core .
2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (: Compound 13g)
  • Molecular Formula : C₂₄H₂₂BrN₅O₂S
  • Molecular Weight : 524.08 g/mol
  • Key Features: Features a 4-bromobenzyl group and a thienoimidazole-carboxamide moiety. The bromine atom enhances halogen bonding, while the imidazole ring may facilitate metal coordination.
Ethyl 4-((4-Ethoxyphenyl)carbamoyl)piperazine-1-carboxylate ()
  • Molecular Formula : C₁₆H₂₁N₃O₄
  • Molecular Weight: Not explicitly stated but estimated ~319 g/mol.
  • Key Features : Simplifies the structure with a 4-ethoxyphenyl carbamoyl group instead of the bulky bromophenyl-benzoyl-sulfonyl system.
  • Applications : Likely serves as a serotonin receptor modulator or intermediate in synthesizing more complex analogs .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity/Applications Reference
Ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (Target) Not Provided ~550–600 (estimated) 2-Benzoyl-4-bromophenyl, benzenesulfonyl-piperazine Hypothesized enzyme inhibition N/A
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate C₁₉H₂₀N₄O₅S₂ 448.51 3-Cyanothiophen-2-yl carbamoyl Protease/kinase inhibition
Ethyl 4-{4-[(6-acetamido-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (BA98639) C₂₃H₂₅N₅O₆S₂ 531.60 6-Acetamido-benzothiazole Anticancer, fluorescent tracers
2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (13g) C₂₄H₂₂BrN₅O₂S 524.08 4-Bromobenzyl, thienoimidazole-carboxamide PARP-1 inhibition (anticancer)
Ethyl 4-((4-ethoxyphenyl)carbamoyl)piperazine-1-carboxylate C₁₆H₂₁N₃O₄ ~319 4-Ethoxyphenyl carbamoyl Serotonin receptor modulation

Biological Activity

Ethyl 4-{4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A piperazine ring
  • A benzene sulfonamide moiety
  • A benzoyl group with a bromine substituent

Its molecular formula is C23H24BrN2O4SC_{23}H_{24}BrN_{2}O_{4}S, with a molecular weight of approximately 486.42 g/mol. The presence of bromine may enhance its lipophilicity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways relevant to disease processes.
  • Receptor Binding : It could interact with specific receptors in the body, modifying physiological responses.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens.

Antimicrobial Activity

A study conducted on related compounds indicated that derivatives containing similar functional groups exhibit notable antimicrobial effects against a range of bacteria and fungi. For example, compounds with piperazine and benzoyl structures demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget PathogenActivity Level
Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoateStaphylococcus aureusModerate
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidineE. coliHigh

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways, though further studies are needed to elucidate specific pathways involved .

Pharmacological Profiles

The pharmacological profile of this compound indicates potential applications in treating conditions such as:

  • Cancer
  • Bacterial infections
  • Inflammatory diseases

Q & A

Q. What key spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical. Proton and carbon NMR can confirm functional group connectivity (e.g., sulfonamide, carbamide, ester), while high-resolution MS validates molecular weight and purity. Multi-dimensional NMR (e.g., HSQC, HMBC) resolves ambiguities in aromatic or sterically hindered regions .

Q. How can reaction conditions be optimized during synthesis to improve yield and purity?

Key factors include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Solvent selection : Anhydrous acetonitrile or DMF for moisture-sensitive steps.
  • Catalyst use : Triethylamine or DIPEA to deprotonate intermediates in carbamoyl bond formation .
  • Purification : Gradient column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. What thermal analysis methods are used to assess stability for storage and handling?

Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). For example, analogs with bromophenyl groups show stability up to 200°C, but ester moieties may hydrolyze under humid conditions .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved across studies?

  • Comparative assays : Standardize IC50 determination using identical cell lines (e.g., HEK293 vs. HeLa) to eliminate variability.
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate activity-contributing groups.
  • Crystallography : Co-crystallize the compound with putative targets (e.g., kinases) to confirm binding modes .

Q. What strategies elucidate the mechanism of action when initial target screening is inconclusive?

  • Proteome-wide profiling : Use affinity chromatography with a biotinylated derivative to capture interacting proteins.
  • Transcriptomic analysis : RNA-seq of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis, inflammation).
  • Molecular dynamics simulations : Model interactions with homology-modeled receptors (e.g., GPCRs) to predict binding pockets .

Q. How does the piperazine ring’s conformation influence biological activity?

  • X-ray crystallography : Reveals chair vs. boat conformations; chair forms enhance sulfonamide-receptor hydrogen bonding.
  • SAR studies : Methylation at the piperazine nitrogen reduces solubility but increases blood-brain barrier penetration in CNS-targeted analogs .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?

  • 3D spheroids : Better mimic tumor microenvironments; discrepancies may arise due to diffusion barriers in 3D structures.
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) in both models to assess penetration efficiency .

Q. What statistical approaches validate the significance of enzymatic inhibition data?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals.
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark potency .

Q. How can researchers design a robust SAR study for this compound?

  • Core modifications : Systematically alter the benzoyl, bromophenyl, or piperazine groups.
  • High-throughput screening : Test derivatives against a panel of 100+ kinases or GPCRs.
  • Free-energy calculations : Use MM-GBSA to rank binding affinities of analogs .

Synthesis & Characterization Challenges

Q. What steps mitigate byproduct formation during the sulfonylation reaction?

  • Slow reagent addition : Add sulfonyl chloride dropwise over 30 minutes to prevent exothermic side reactions.
  • Low-temperature quenching : Use ice-cold water to terminate reactions and precipitate pure intermediates .

Q. How can researchers confirm the absence of residual solvents in the final product?

  • GC-MS headspace analysis : Detects volatile impurities (e.g., acetonitrile, DMF) below 50 ppm.
  • Elemental analysis : Validates stoichiometric carbon/hydrogen/nitrogen ratios .

Biological Application Questions

Q. What in vivo models are suitable for evaluating this compound’s anti-inflammatory potential?

  • Murine LPS-induced inflammation : Measure TNF-α/IL-6 levels in serum after oral administration.
  • Collagen-induced arthritis : Assess joint swelling reduction in DBA/1 mice .

Q. How can off-target effects be minimized in kinase inhibition studies?

  • Selectivity screening : Use KinomeScan to profile activity against 468 kinases at 1 µM.
  • ATP-binding site mutations : CRISPR-engineered kinase mutants confirm target specificity .

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